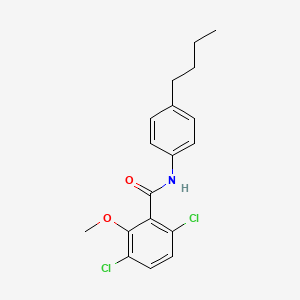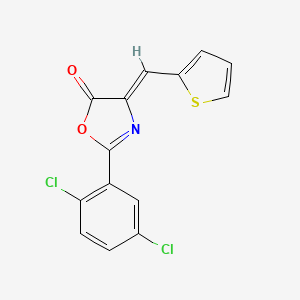
N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a butylphenyl group, dichloro substituents, and a methoxybenzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior .
類似化合物との比較
N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide can be compared with other similar compounds, such as:
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine: Known for its excellent hole transport properties and applications in organic electronics.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Investigated for its antimicrobial and anticancer activities.
特性
分子式 |
C18H19Cl2NO2 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
N-(4-butylphenyl)-3,6-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-3-4-5-12-6-8-13(9-7-12)21-18(22)16-14(19)10-11-15(20)17(16)23-2/h6-11H,3-5H2,1-2H3,(H,21,22) |
InChIキー |
FUYCNUKHADRRLC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)

![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690994.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11691001.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691013.png)
![2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11691015.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B11691028.png)
![N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691034.png)
![N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691039.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691040.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691041.png)
![3-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691045.png)
